2'-Methyl-4'-(trifluoromethoxy)acetophenone chemical properties
2'-Methyl-4'-(trifluoromethoxy)acetophenone chemical properties
An In-depth Technical Guide A Technical Guide to the Physicochemical Properties and Synthetic Utility of 2'-Methyl-4'-(trifluoromethoxy)acetophenone
Executive Summary: This document provides a comprehensive technical overview of 2'-Methyl-4'-(trifluoromethoxy)acetophenone, a specialized aromatic ketone of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Due to the limited direct literature on this specific isomer, this guide synthesizes data from structurally analogous compounds to predict its chemical properties, reactivity, and analytical profile. The core of this analysis rests on understanding the interplay between the acetophenone backbone, the steric and electronic influence of the 2'-methyl group, and the potent electron-withdrawing and lipophilicity-enhancing effects of the 4'-(trifluoromethoxy) moiety. We present predicted physicochemical data, detailed analytical and synthetic protocols, and a discussion of its potential applications as a versatile chemical intermediate. This guide is intended to serve as a foundational resource for researchers and developers working with advanced fluorinated building blocks.
Molecular Structure and Physicochemical Properties
Structural Elucidation
2'-Methyl-4'-(trifluoromethoxy)acetophenone is an aromatic ketone characterized by three key features: an acetyl group, an ortho-substituted methyl group, and a para-substituted trifluoromethoxy group on the phenyl ring.
Caption: Molecular structure of 2'-Methyl-4'-(trifluoromethoxy)acetophenone.
Influence of Substituents on Core Properties
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The Acetophenone Backbone: The fundamental reactivity is defined by the carbonyl group, which is susceptible to nucleophilic addition and condensation reactions.[1] The aromatic ring can undergo electrophilic substitution, though its reactivity is heavily modulated by the attached groups.
-
The 2'-Methyl Group: This ortho-methyl group introduces significant steric hindrance around the acetyl group. This can slow the rate of reactions involving the carbonyl carbon. Electronically, it is a weak electron-donating group, which slightly activates the ring toward electrophilic substitution.
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The 4'-(trifluoromethoxy) Group: The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect deactivates the aromatic ring towards electrophilic substitution but increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Furthermore, this group significantly increases the lipophilicity of the molecule, a property often sought in drug development to improve membrane permeability.[2]
Predicted Physicochemical Data
The following properties are estimated based on data from structurally similar compounds, including 4'-(Trifluoromethoxy)acetophenone and various substituted acetophenones.
| Property | Predicted Value | Rationale / Analogous Compound Data |
| Molecular Formula | C₁₀H₉F₃O₂ | Based on structure |
| Molecular Weight | 234.17 g/mol | Based on structure |
| Appearance | Colorless to light yellow liquid | Analogy with 4'-(Trifluoromethoxy)acetophenone (liquid) and 4'-Fluoro-3'-methylacetophenone (liquid)[3]. |
| Boiling Point | ~210-225 °C (at 760 mmHg) | Higher than 4'-(Trifluoromethyl)acetophenone (~80°C at 8 mmHg)[4] and 4'-Fluoro-3'-methylacetophenone (215°C)[3]. |
| Density | ~1.2 - 1.3 g/mL at 25 °C | Analogy with 4'-(Trifluoromethoxy)acetophenone (1.278 g/mL) and 2'-(Trifluoromethyl)acetophenone (1.255 g/mL)[5]. |
| Refractive Index | ~1.45 - 1.46 (at 20 °C) | Analogy with 4'-(Trifluoromethoxy)acetophenone (1.455) and 2'-(Trifluoromethyl)acetophenone (1.4584)[5]. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); Insoluble in water. | General property of substituted acetophenones.[6] |
Spectroscopic and Analytical Characterization
A robust analytical workflow is crucial for confirming the identity and purity of 2'-Methyl-4'-(trifluoromethoxy)acetophenone.
Overview of Analytical Workflow
Caption: Standard analytical workflow for structural and purity verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be highly informative. Based on known chemical shifts for similar structures, the following peaks are predicted.[7][8]
-
Singlet (~2.5-2.6 ppm, 3H): Acetyl methyl protons (-COCH₃).
-
Singlet (~2.4-2.5 ppm, 3H): Aromatic methyl protons (Ar-CH₃).
-
Aromatic Region (~7.2-7.8 ppm, 3H): The three aromatic protons will likely appear as a complex multiplet or as distinct doublets and doublet of doublets, influenced by their positions relative to the varied substituents.
-
-
¹³C NMR:
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Carbonyl Carbon (~195-200 ppm): The C=O carbon will be significantly downfield.
-
Aromatic Carbons (~120-150 ppm): Six distinct signals are expected, including carbons bonded to the methyl, trifluoromethoxy, and acetyl groups, as well as the protonated carbons.
-
Methyl Carbons (~20-30 ppm): Signals for the acetyl and aromatic methyl groups.
-
Trifluoromethoxy Carbon (~120 ppm, quartet): The carbon of the -OCF₃ group will show coupling to the three fluorine atoms.
-
-
¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 234.17 should be observable. Key fragmentation patterns would include the loss of a methyl radical ([M-15]⁺) to form the acylium ion (m/z = 219) and the subsequent loss of carbon monoxide ([M-15-28]⁺). The base peak is likely to be the acylium ion at m/z = 219.[9]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, expected around 1680-1700 cm⁻¹ . Other significant absorptions will include C-O and C-F stretching bands from the trifluoromethoxy group in the 1100-1300 cm⁻¹ region, and C-H stretching and bending modes for the aromatic and methyl groups.
Chemical Reactivity and Synthetic Pathways
Reactivity Profile
The molecule's reactivity is a balance of steric and electronic effects.
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Nucleophilic Attack at Carbonyl: The carbonyl carbon is highly electrophilic due to the electron-withdrawing -OCF₃ group. However, the ortho-methyl group provides steric shielding, potentially requiring more forcing conditions or specific catalysts for nucleophilic additions compared to its unmethylated counterpart, 4'-(trifluoromethoxy)acetophenone.[1]
-
Electrophilic Aromatic Substitution: The ring is generally deactivated. The ortho/para-directing methyl group and the meta-directing trifluoromethoxy group are in opposition. Substitution is likely to be difficult and may result in a mixture of products, with the position ortho to the methyl group being a potential site.
Proposed Synthetic Route
A plausible synthesis would involve the Friedel-Crafts acylation of 1-methyl-3-(trifluoromethoxy)benzene. This approach leverages commercially available or readily synthesized starting materials.
Caption: Proposed Friedel-Crafts acylation pathway for synthesis.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is a representative method and must be adapted and optimized under controlled laboratory conditions.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C in an ice bath. Rationale: This controls the exothermic reaction and minimizes side-product formation.
-
Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes to form the acylium ion complex.
-
Substrate Addition: Add 1-methyl-3-(trifluoromethoxy)benzene (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. Rationale: This hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[10][11]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield the final product.
Applications in Research and Development
Role as a Building Block in Medicinal Chemistry
The unique combination of a sterically defined reactive center and a lipophilic, electron-withdrawing group makes this compound a valuable scaffold. It serves as a key intermediate for synthesizing more complex molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents.[1] The trifluoromethoxy group can enhance metabolic stability and binding affinity of drug candidates.[2]
Potential in Agrochemicals and Materials Science
Similar to other fluorinated aromatics, this molecule is a precursor for agrochemicals like novel pesticides and herbicides, where the -OCF₃ moiety can improve bioactivity.[1][12] In materials science, it can be used to synthesize polymers or small molecules with unique thermal stability and electronic properties.[1]
Safety, Handling, and Storage
The safety profile is predicted based on related fluorinated acetophenones.[13][14][15][16][17]
| Hazard Type | GHS Classification (Predicted) | Precautionary Statements (Examples) |
| Physical | Combustible Liquid | P210: Keep away from heat/sparks/open flames.[15] |
| Health | Skin Irritation (Category 2) | P280: Wear protective gloves/eye protection.[13] |
| Eye Irritation (Category 2) | P305+P351+P338: IF IN EYES: Rinse cautiously with water.[13] | |
| STOT - Single Exposure (Category 3, Respiratory Irritation) | P261: Avoid breathing vapors/spray.[13] | |
| Acute Oral Toxicity (Harmful) | P301+P317: IF SWALLOWED: Get medical help.[18] |
-
Handling: Use in a well-ventilated area or a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[16] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep away from strong oxidizing agents and sources of ignition.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Reactivity and Applications of 4'-(Trifluoromethoxy)acetophenone. Retrieved from [Link]
- Google Patents. (n.d.). US6420608B1 - Process for the preparation of trifluoromethyl acetophenone.
- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
- Google Patents. (n.d.). WO 2021/171301 A1.
-
PubChem. (n.d.). 4'-Fluoro-2'-(trifluoromethyl)acetophenone. Retrieved from [Link]
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ResearchGate. (n.d.). Reactivity comparison of trifluoroacetophenone and acetophenone. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for Org. Biomol. Chem.. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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